1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Description
The compound 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone features a 4H-1,2,4-triazole core substituted with a pyridinyl group and an ethyl moiety, linked via a sulfanyl bridge to a bromophenyl-substituted ethanone. Triazoles are pharmacologically significant due to their antimicrobial, antifungal, and anticancer activities . The structural uniqueness of this compound lies in the combination of a pyridinyl heterocycle and ethyl group on the triazole, which may enhance its biological efficacy and physicochemical properties compared to simpler analogs.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-22-16(13-7-9-19-10-8-13)20-21-17(22)24-11-15(23)12-3-5-14(18)6-4-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQFUYZRZDDWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps. The synthetic route often starts with the preparation of the bromophenyl derivative, followed by the introduction of the pyridinyl and triazolyl groups through various organic reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the triazole ring and the ethanone moiety. Key examples include:
Substituents on the Triazole Ring
- 4-Ethyl vs. In contrast, 4-phenyl substituents (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole in ) introduce steric bulk, which may reduce solubility but improve receptor binding in hydrophobic pockets .
Pyridinyl vs. Other Aromatic Substituents
- The pyridin-4-yl group in the target compound provides hydrogen-bonding capability through its nitrogen atom, unlike purely hydrophobic substituents like phenyl or thiophene (e.g., 5-(p-tolyl)thiophen-2-yl in ). This feature could enhance interactions with biological targets, as seen in , where pyridinyl-containing triazoles act as volatile allosteric antagonists .
Ethanone Modifications
- The 4-bromophenyl group in the target compound is a common motif in antimicrobial agents (e.g., ), whereas analogs with 4-fluorophenyl () or 4-methylphenyl () substituents exhibit varied electronic effects. Bromine’s electronegativity and size may improve binding affinity compared to smaller halogens or alkyl groups .
Physicochemical Properties
- Crystal Polymorphism: Orthorhombic and monoclinic polymorphs of triazole derivatives () demonstrate that substituents influence packing efficiency and melting points (451–454 K). The target compound’s ethyl-pyridinyl combination may favor specific crystalline forms .
Molecular Weight and Solubility :
Higher molecular weight analogs (e.g., ) may exhibit reduced solubility, whereas halogenated derivatives balance lipophilicity and polarity .
Biological Activity
The compound 1-(4-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer potential.
Synthesis and Characterization
The synthesis of the compound involves the reaction of 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various alkylating agents. Characterization techniques such as NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has shown that compounds containing the triazole moiety exhibit significant antibacterial properties. The synthesized compound demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro assays revealed an IC50 value comparable to standard antibiotics, indicating its potential as a new antibacterial agent .
| Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|
| Salmonella typhi | Moderate | 15.5 |
| Bacillus subtilis | Strong | 8.2 |
| Escherichia coli | Weak | 25.0 |
| Staphylococcus aureus | Moderate | 12.3 |
Anticancer Activity
The compound's anticancer potential has been explored through various assays. In vitro studies on cancer cell lines indicated that it inhibits cell proliferation effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The compound exhibited a significant reduction in cell viability across different cancer cell lines, making it a candidate for further development as an anticancer agent .
| Cancer Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| HeLa | 78 | 10.5 |
| MCF-7 | 65 | 12.0 |
| A549 | 70 | 11.0 |
Case Studies
A notable study involved the evaluation of this compound in multicellular spheroid models, which are more representative of in vivo conditions than traditional monolayer cultures. The results demonstrated enhanced efficacy against resistant cancer phenotypes compared to standard chemotherapeutics .
Another investigation focused on its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The compound showed promising results as an AChE inhibitor with an IC50 value significantly lower than that of conventional inhibitors .
Q & A
Synthesis and Reaction Design
Basic Question: Q. What are the common synthetic routes for this compound, and what reagents/catalysts are critical for its formation? The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-bromo ketones or through Friedel-Crafts acylation to introduce the ethanone group. Key reagents include:
- 4-Bromophenyl acetyl bromide for bromophenyl incorporation.
- 4-Ethyl-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol for the triazole-sulfanyl moiety.
- Lewis acids (e.g., AlCl₃) for acylation steps .
Critical catalysts include piperidine (for cyclization) and palladium-based catalysts (for cross-coupling if pyridinyl groups are introduced post-synthesis) .
Advanced Question: Q. How can reaction conditions (solvent, temperature) be optimized to improve yield and reduce side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency .
- Temperature control : Stepwise heating (60–80°C for acylation; reflux for cyclization) minimizes decomposition.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product from byproducts like unreacted thiols or brominated impurities .
Structural Characterization
Basic Question: Q. What spectroscopic methods are used to confirm the structure of this compound?
- FT-IR : Identifies functional groups (C=O at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .
- ¹H/¹³C NMR : Assigns protons (e.g., pyridinyl H at δ 8.5–9.0 ppm) and carbons (e.g., ethanone C=O at ~200 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Question: Q. How can single-crystal X-ray diffraction (XRD) resolve ambiguities in spectroscopic data? XRD provides absolute stereochemical confirmation, especially for triazole ring conformation and sulfanyl-ethanone bond angles. For example:
- Bond lengths : C-S bond (~1.78 Å) and C=O bond (~1.21 Å) validate resonance stabilization .
- Dihedral angles : Pyridinyl vs. bromophenyl plane alignment (e.g., 15–25°) influences electronic properties .
Computational and Theoretical Analysis
Basic Question: Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO-LUMO gaps (e.g., 4.5–5.0 eV for triazole derivatives) .
- NBO analysis : Identifies hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding C=O orbital) .
Advanced Question: Q. How do solvent effects and substituent variations impact the compound’s electrostatic potential (MEP)?
- Polarizable Continuum Model (PCM) : Simulates solvent polarity effects on MEP. For example, in DMSO, the sulfanyl group exhibits higher electron density, enhancing nucleophilic reactivity .
- Substituent effects : Electron-withdrawing groups (e.g., bromophenyl) reduce HOMO energy, stabilizing the molecule against oxidation .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorescence quenching) .
Advanced Question: Q. How can molecular docking explain contradictory activity data between similar triazole derivatives?
- Docking simulations (e.g., AutoDock Vina) compare binding poses. For example, pyridinyl groups may form π-π interactions with kinase ATP pockets, while ethyl substituents hinder binding due to steric clashes .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD >2 Å suggests poor target compatibility .
Data Contradiction and Reproducibility
Basic Question: Q. Why might NMR spectra differ between studies, and how can this be resolved?
- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., pyridinyl H upfield in DMSO).
- Tautomerism : Triazole thione-thiol equilibria alter peak splitting. Use 2D NMR (COSY, HSQC) to assign tautomeric forms .
Advanced Question: Q. What strategies validate synthetic reproducibility when scaling up from milligram to gram quantities?
- Design of Experiments (DoE) : Vary catalyst loading (5–20 mol%), temperature (50–100°C), and solvent ratios to identify robust conditions.
- PAT tools : In-line FT-IR monitors reaction progress; ensures consistent intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
